2-(Thiophen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propan-1-amine group. This compound is of interest due to its structural similarity to amphetamines, where the phenyl ring is replaced by a thiophene ring .
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)propan-1-amine is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the primary targets of this compound could be diverse and depend on the specific derivative and its biological effects.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
One related compound, thiopropamine, is known to be metabolized into active metabolites and then further transformed into inactive derivatives . This suggests that this compound might also undergo metabolic transformations that could impact its bioavailability.
Result of Action
Given the pharmacological properties associated with thiophene derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .
Action Environment
It is noted that the compound is sensitive to air and its properties are unstable, requiring protection with nitrogen gas . This suggests that environmental factors such as exposure to air could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)propan-1-amine is known to interact with various enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives
Cellular Effects
Related compounds such as methiopropamine have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to be metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways involving the cytochrome P450 enzyme CYP2C19 . The metabolites produced, including thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides, may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield the desired amine . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2-(Thiophen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Methiopropamine: A thiophene ring-based structural analogue of methamphetamine, known for its stimulant properties.
Uniqueness: 2-(Thiophen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct pharmacological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
2-thiophen-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBHKLKOBUBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337471-02-0 |
Source
|
Record name | 2-(thiophen-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.